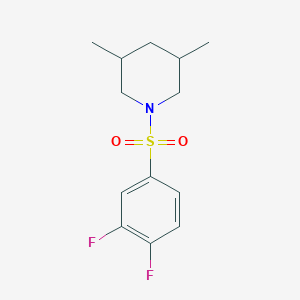

1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine

Description

1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine is a sulfonamide-derived compound featuring a 3,4-difluorophenyl sulfonyl group attached to a 3,5-dimethylpiperidine moiety. Its synthesis typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions (e.g., triethylamine in dichloromethane), as demonstrated in analogous sulfonamide syntheses .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonyl-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-12(14)13(15)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIWLLLZHSYRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3,5-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form corresponding sulfonic acids or sulfonates.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluorobenzenesulfonyl group can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The electronic and steric effects of substituents on the benzenesulfonyl group significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The 3,4-difluoro derivative exhibits higher lipophilicity (logP ≈ 2.8) than the 4-fluoro analog (logP ≈ 2.2), impacting membrane permeability .

- Biological Activity : Naphthalene-sulfonyl derivatives demonstrate broader antimicrobial activity due to extended π-π interactions, whereas fluorinated analogs are more selective in enzyme inhibition .

Variations in the Piperidine Ring

The substitution pattern on the piperidine ring affects conformational flexibility and steric bulk:

Key Observations :

- Steric Effects : 3,5-Dimethyl substitution creates a chair conformation with axial methyl groups, reducing rotational freedom compared to 2,6-dimethyl analogs .

- Toxicity: No occupational exposure limits (OELs) exist for 3,5-dimethylpiperidine derivatives, though the Michigan Department of Environmental Quality recommends a screening level of 0.1 µg/m³ for the parent amine .

Key Observations :

- 3,4-Difluorobenzenesulfonyl chloride reactions exhibit higher yields (up to 93.5%) compared to 3,5-difluoro analogs, possibly due to reduced steric hindrance during sulfonamide bond formation .

- Multi-step syntheses involving macrocyclic peptides or urea derivatives show lower yields (32.5–42.3%), reflecting increased complexity .

Research Findings and Implications

- The 3,4-difluoro substitution may enhance target selectivity due to optimized halogen bonding .

- Safety Profile : The lack of established OELs for 3,5-dimethylpiperidine derivatives necessitates caution in handling, though the parent amine’s low screening level (0.1 µg/m³) suggests moderate toxicity .

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H17F2NO2S

- Molecular Weight : 289.34 g/mol

- SMILES Notation : Cc1cc(C(C)N(C)C)c(C(F)(F)S(=O)(=O)C)cc1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its interactions with neurotransmitter systems.

Anticancer Activity

Research has indicated that certain fluorinated compounds can exhibit significant cytotoxic effects against cancer cell lines. In a study examining various fluorinated analogues, compounds similar to this compound were evaluated for their cytotoxicity against HeLa cells. The results are summarized in Table 1.

| Compound | CC50 (µM) | Cell Line |

|---|---|---|

| 1e | <0.039 | HeLa |

| 9a | <0.019 | HeLa |

| 1g | 0.080 | HeLa |

The data suggests that the presence of fluorine atoms enhances cytotoxicity, with the most effective compounds displaying CC50 values significantly below 1 µM .

Antiviral Activity

Despite the promising anticancer activity, the antiviral potential of this compound was found to be limited. In a screening assay involving several viruses (HSV-1, HCMV, AdV5), all tested compounds, including those structurally related to this compound, demonstrated a lack of antiviral activity at non-toxic concentrations . The findings are presented in Table 2.

| Virus | IC50 (µM) | Active Compound |

|---|---|---|

| HSV-1 | >10 | None |

| HCMV | >10 | None |

| AdV5 | >10 | None |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of these compounds. The introduction of fluorine atoms has been correlated with increased cytotoxicity against cancer cell lines but does not translate to enhanced antiviral efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various analogues of lepidilines. These studies aimed to explore their anticancer and antiviral properties while assessing their safety profiles in vitro. The results highlighted that while some analogues exhibited potent cytotoxicity against cancer cells, they failed to demonstrate any significant antiviral activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Difluorobenzenesulfonyl)-3,5-dimethylpiperidine?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Preparation of the 3,5-dimethylpiperidine core via hydrogenation of 3,5-dimethylpyridine using catalysts like palladium or nickel under hydrogen gas (H₂). This yields a cis/trans isomeric mixture, which can influence downstream reactivity .

- Step 2 : Sulfonylation using 3,4-difluorobenzenesulfonyl chloride. The reaction is conducted in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the piperidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Boiling Point (Piperidine) | 144°C | |

| Sulfonyl Chloride MW | 212.60 g/mol |

Q. How is the sulfonyl group introduced into the piperidine ring?

- Methodological Answer : The sulfonylation reaction requires precise stoichiometry (1:1 molar ratio of 3,5-dimethylpiperidine to sulfonyl chloride) and inert conditions (argon/nitrogen atmosphere). Reaction progress is monitored via TLC or HPLC. Post-reaction, the product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic methods are used to confirm the compound’s structure?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., sulfonyl group at N1, methyl groups at C3/C5). F NMR confirms fluorine substitution on the benzene ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆F₂NO₂S: calc. 300.0872, observed 300.0875) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl incorporation .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to minimize racemization or side products?

- Methodological Answer :

- Base Selection : Use non-nucleophilic bases (e.g., NaH) instead of amines to avoid unwanted side reactions .

- Temperature Control : Maintain temperatures below 40°C to prevent thermal degradation of the sulfonyl chloride .

- Solvent Purity : Anhydrous THF or DMF ensures minimal hydrolysis of the sulfonyl chloride. Pre-drying solvents over molecular sieves is critical .

Q. What strategies resolve stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Introduce chiral ligands (e.g., BINAP) during hydrogenation of 3,5-dimethylpyridine to favor specific stereoisomers .

- X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., piperidine-sulfonate salts) .

Q. How to address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-reference EPA, ACGIH, and NIOSH databases for consensus on acute toxicity. For example, Michigan DEQ’s screening level (0.1 µg/m³) is based on inhalation risks .

- In Silico Modeling : Use QSAR models (e.g., EPA’s TEST) to predict LD₅₀ or EC₅₀ values when experimental data is conflicting .

- In Vitro Assays : Conduct MTT assays on HEK-293 or HepG2 cells to validate organ-specific toxicity (e.g., respiratory system targeting) .

Data Contradiction Analysis

Q. Why do different synthetic methods yield varying ratios of cis/trans isomers?

- Analysis :

- Catalyst Influence : Hydrogenation with Pd/C favors trans isomers due to steric hindrance, while Raney nickel may produce cis isomers .

- Thermodynamic vs. Kinetic Control : Higher reaction temperatures (e.g., 80°C) favor thermodynamically stable trans isomers, whereas lower temperatures (<50°C) trap kinetic cis products .

Safety and Handling

Q. What precautions are necessary for handling 3,4-difluorobenzenesulfonyl chloride?

- Guidance :

- Ventilation : Use fume hoods due to volatility (flashpoint: 33°C) and respiratory toxicity .

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats are mandatory .

- Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Applications in Drug Discovery

Q. How is this compound utilized in kinase inhibitor design?

- Methodological Answer :

- Binding Affinity Studies : Molecular docking (AutoDock Vina) identifies interactions with ATP-binding pockets (e.g., JAK2 kinases). The sulfonyl group enhances hydrogen bonding with Lysine residues .

- SAR Analysis : Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.